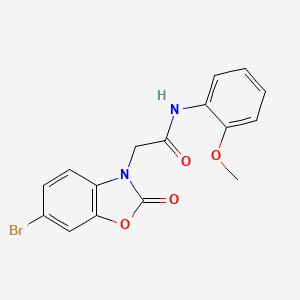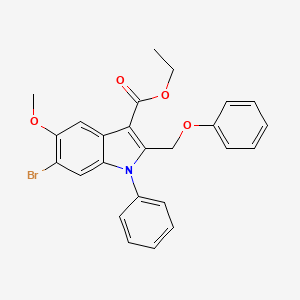
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Acetamide Formation: The acetamide moiety can be introduced by reacting the brominated benzoxazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Methoxyphenyl Substitution: The final step involves the substitution of the acetamide group with the 2-methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazole ring and the acetamide moiety, potentially leading to the formation of alcohols and amines.
Substitution: The bromine atom in the benzoxazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various cellular processes and pathways.
Chemical Probes: It can serve as a chemical probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may play key roles in binding to these targets, while the acetamide moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(6-fluoro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide may confer unique chemical and biological properties compared to its analogs with different substituents. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H13BrN2O4 |
|---|---|
Molecular Weight |
377.19 g/mol |
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O4/c1-22-13-5-3-2-4-11(13)18-15(20)9-19-12-7-6-10(17)8-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
BXFGCYGCIVNWLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11576390.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11576391.png)
![1-[9-(Acetyloxy)bicyclo[3.3.1]non-2-yl]-1-methylpyrrolidinium](/img/structure/B11576406.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576412.png)
![(2E)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11576415.png)
![Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-](/img/structure/B11576421.png)

![1-(4-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576437.png)

![{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B11576452.png)
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11576465.png)
![N-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576471.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576475.png)
![5-(3-Bromo-4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11576480.png)
